1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol are currently unknown This compound is a complex molecule that may interact with multiple targets in the body
Biochemical Pathways
The biochemical pathways affected by This compound are currently unknown This compound may affect multiple pathways, leading to downstream effects on various cellular processes
Result of Action
The molecular and cellular effects of This compound are currently unknown The effects of this compound will depend on its mode of action and the specific targets it interacts with
Action Environment
The action of This compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the construction of the piperidine and pyrrolidine rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-2-ol
- 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-4-ol
- 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-5-ol
Uniqueness: 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole and piperidine moieties are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazole ring, a piperidine ring, and a pyrrolidine moiety, which contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
1. Antimicrobial Activity
Research indicates that compounds with thiazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar activity.
2. Anti-inflammatory Effects
Compounds containing thiazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The potential of this compound as an anti-inflammatory agent is supported by its structural similarity to known COX inhibitors.
3. Analgesic Properties
The analgesic activity of related compounds has been documented through various models, including the hot plate and acetic acid-induced writhing tests. The presence of both piperidine and pyrrolidine may enhance its analgesic potential.
Data Tables
Activity | Study Reference | Effectiveness |
---|---|---|
Antimicrobial | Active against E. coli | |
Anti-inflammatory | Inhibits COX enzymes | |
Analgesic | Positive in animal models |
Case Studies
Several studies have highlighted the biological activity of thiazole-containing compounds:
- Antimicrobial Study : A study on thiazole derivatives demonstrated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL, indicating that similar derivatives may be effective in treating bacterial infections .
- Anti-inflammatory Research : A series of thiazolo[4,5-d]pyridazinones were synthesized and tested for anti-inflammatory effects, showing promising results in vivo using the acetic acid-induced writhing model . This suggests that the compound may similarly exert anti-inflammatory effects.
- Analgesic Activity Testing : Compounds with structural similarities were tested for analgesic efficacy using the hot plate method, revealing significant pain relief comparable to standard analgesics .
Properties
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c16-11-3-7-15(9-11)10-1-5-14(6-2-10)12-13-4-8-17-12/h4,8,10-11,16H,1-3,5-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCTURGRSCMEET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.